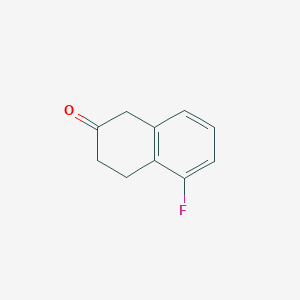

5-氟-2-萘酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

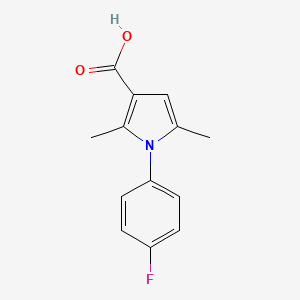

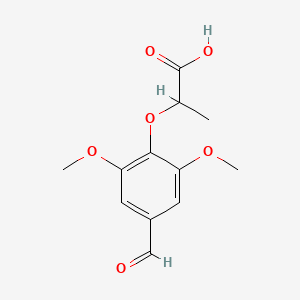

5-Fluoro-2-tetralone is a fluorinated organic compound that is part of a broader class of tetralone derivatives. These compounds are of significant interest due to their structural features and potential applications in various fields, including pharmaceuticals and materials science. The presence of a fluorine atom in the tetralone structure can influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of 5-fluoro-2-tetralone and related derivatives has been explored through various methods. One approach involves the enantioselective electrophilic fluorination of α-aryl-tetralones using a combination of cinchonine and selectfluor, which yields the corresponding 2-fluoro-2-aryl-1-tetralones with high efficiency and moderate to good enantioselectivity . Another method includes the anodic difluorination of camphanyl enol ester derivatives followed by hydrolysis, which produces optically active 2-fluoro-1-tetralones with high enantiomeric excess . Additionally, Claisen condensations and selective fluorinations have been used to prepare various fluorinated tetralone derivatives, showcasing the versatility of synthetic approaches to these compounds .

Molecular Structure Analysis

The molecular structure of fluorinated tetralone derivatives, including 5-fluoro-2-tetralone, has been investigated using crystallographic methods. These studies reveal that trifluoroacetylated ketones tend to prefer a chelated cis-enol form, whereas fluorinated bindone products exist primarily as the cross-conjugated triketo form. The structural features of these compounds are further supported by spectroscopic data, which provide insights into the influence of fluorination on the molecular conformation and stability .

Chemical Reactions Analysis

Fluorinated tetralones undergo various chemical reactions that are influenced by the presence of the fluorine atom. The unique regiochemistry observed in the fluorination and trifluoroacetylation of these compounds indicates that the fluorine atom can direct subsequent chemical transformations. Unusual transformations, such as a novel one-pot dual trifluoroacetylation, have been reported, demonstrating the reactivity of these molecules and their potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-tetralone are influenced by the fluorine substitution on the tetralone ring. Fluorine atoms are highly electronegative, which can affect the compound's acidity, basicity, and overall reactivity. The introduction of fluorine can also impact the boiling point, melting point, and solubility of the compound, making it distinct from non-fluorinated analogs. These properties are crucial for the compound's potential applications in medicinal chemistry and material science .

科学研究应用

氟衍生化合物的合成

5-氟-2-萘酮已用于合成各种含氟化合物。一项研究描述了 8-氟-5-甲氧基-1-萘酮的甲酰化、芳构化和烷基化,从而产生了 8-氟 rhein,一种骨关节炎药物 rhein 的类似物(Owton,1994 年)。另一项研究报告了使用钯催化的 α-芳基化反应合成 α-芳基-α-萘酮和 α-氟-α-芳基-α-萘酮衍生物,显示了针对治疗难治性癌症的药物的潜力(de Souza 等人,2021 年)。

药理学研究

5-氟-2-萘酮衍生物已被探索其药理特性。一项研究合成了 α-萘酮和 α-萘醇衍生物,以评估它们对 5-HT(2A) 和 D₂ 受体的结合亲和力,这是抗精神分裂症药物作用中的重要靶点(Carro 等人,2014 年)。还制备了光学活性 2-氟 I-萘酮,在药理学背景下具有潜在相关性(Ventalon 等人,1994 年)。

化学合成和分析

5-氟-2-萘酮在化学合成和分析中的作用也很显著。研究表明它可用于活泼亚甲基化合物的亲电和对映选择性氟化(Takéuchi 等人,1997 年),以及薄层色谱板上糖鞘脂的荧光检测,突出了其在微检测系统中的实用性(Watanabe 和 Mizuta,1995 年)。

其他应用

其他研究调查了 5-氟-2-萘酮及其衍生物在各种背景下的性质和反应。这些包括合成 2-氟-1-萘酮的两个对映异构体(Ventalon 等人,1994 年),使用 N-F 试剂直接 α-氟化酮的研究(Stavber 等人,2003 年),以及由 2-氟-2-取代-1-萘酮衍生的过氧二烷环氧化(Brown 等人,1995 年)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用机制

Target of Action

It is known that fluorinated heterocycles, which include 5-fluoro-2-tetralone, are main components of marketed drugs where 20% of the anticancer and antibiotic drugs contain fluorine atoms .

Mode of Action

aureus . This suggests that 5-Fluoro-2-Tetralone may interact with its targets to inhibit their function, leading to antimicrobial effects.

Biochemical Pathways

It is known that fluorinated heterocycles can significantly affect anticancer and antimicrobial activities . This suggests that 5-Fluoro-2-Tetralone may interact with various biochemical pathways to exert its effects.

Pharmacokinetics

For a related compound, 5-fluoro-2’-deoxycytidine (fdcyd), it was found that after intravenous administration, fdcyd’s half-life ranged between 22 and 56 minutes, and clearance was approximately 15 ml/min/kg . The oral bioavailability of FdCyd alone was about 4%, but coadministration with tetrahydrouridine (THU) increased exposure to FdCyd and improved oral FdCyd bioavailability from less than 1% to 24% .

Result of Action

aureus . This suggests that 5-Fluoro-2-Tetralone may have antimicrobial effects at the molecular and cellular level.

Action Environment

Safety data sheets recommend handling the compound in a well-ventilated place, avoiding formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

5-fluoro-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDFURQTOLYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391308 |

Source

|

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-Tetralone | |

CAS RN |

548771-68-2 |

Source

|

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

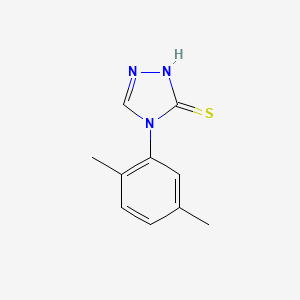

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

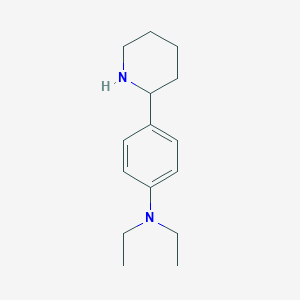

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)

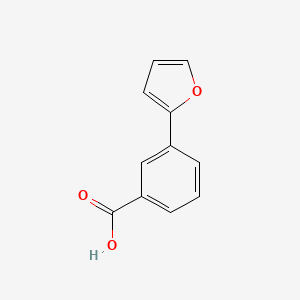

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)